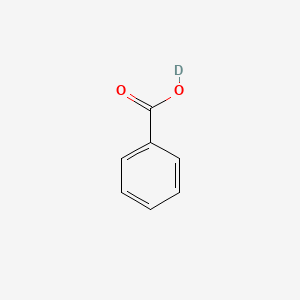

Benzoic acid-d

Description

The exact mass of the compound Benzoic acid-d is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzoic acid-d suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid-d including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

deuterio benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-DYCDLGHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514712 |

Source

|

| Record name | (O-~2~H)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406679-59-2 |

Source

|

| Record name | (O-~2~H)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 406679-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzoic acid-d5 CAS number and molecular weight

An In-depth Technical Guide to Benzoic Acid-d5 (CAS: 1079-02-3) for Advanced Analytical Applications

Introduction

In the landscape of modern drug development and analytical science, precision and accuracy are paramount. Stable isotope-labeled compounds are indispensable tools that enable researchers to achieve the highest levels of quantitative accuracy. Benzoic acid-d5, the pentadeuterated analogue of benzoic acid, stands out as a critical reagent, particularly in the field of mass spectrometry. Its unique properties, wherein five hydrogen atoms on the phenyl ring are replaced by deuterium, render it chemically almost identical to its natural counterpart but physically distinguishable by its increased mass.

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of Benzoic acid-d5. It moves beyond simple data recitation to explore the scientific rationale behind its applications, offering field-proven insights into its use as an internal standard and metabolic tracer. We will delve into its core properties, detail validated experimental protocols, and underscore the principles of scientific integrity that make it a trustworthy component in rigorous analytical workflows.

Section 1: Core Physicochemical Properties

Benzoic acid-d5, also known as 2,3,4,5,6-pentadeuteriobenzoic acid, is a white crystalline solid at room temperature.[1] Its fundamental utility stems from the fact that its chemical reactivity is nearly identical to unlabeled benzoic acid, allowing it to mirror the behavior of the analyte during sample preparation and analysis.[1] However, its increased molecular weight provides a distinct mass spectrometric signature, which is the cornerstone of its application.

Table 1: Physicochemical Data for Benzoic Acid-d5

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1079-02-3 | [1][2][3] |

| Molecular Formula | C₇HD₅O₂ | [3] |

| Molecular Weight | 127.15 g/mol | [2][3][4][5][6] |

| Synonyms | Benzoic-2,3,4,5,6-d5 acid, Pentadeuteriobenzoic acid | [1][3][5] |

| Physical State | White crystalline solid/powder | [1][7] |

| Melting Point | 121-125 °C | [7][8] |

| Boiling Point | 249 °C | [7][8] |

| Isotopic Purity | Typically ≥98-99 atom % D | [4][6][7] |

| Unlabeled CAS No. | 65-85-0 |[2][4] |

Section 2: The Rationale for Isotopic Labeling: Scientific Utility

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a subtle yet powerful modification. This process, known as deuteration, is foundational to the utility of Benzoic acid-d5. The key advantage lies in the mass shift . While the deuterated molecule co-elutes with the non-deuterated analyte in chromatographic systems and exhibits nearly identical extraction efficiency and ionization response, it is easily differentiated by a mass spectrometer due to its higher mass (M+5).[7]

This principle is the basis of Isotope Dilution Mass Spectrometry (IDMS) , which is considered the gold standard for quantitative analysis. By adding a known quantity of Benzoic acid-d5 to a sample, it acts as an internal standard that can accurately correct for analyte loss during every step of the analytical process—from initial extraction and sample handling to injection and ionization variability.[9][10] The use of a stable isotope-labeled internal standard is superior to using a different chemical compound as an internal standard because it is the most effective way to compensate for matrix effects, where other components in a complex sample (like plasma or tissue homogenate) can suppress or enhance the ionization of the target analyte.

Section 3: Primary Applications in Drug Development and Research

The unique characteristics of Benzoic acid-d5 make it a versatile tool in various high-stakes research environments.

The Gold Standard: Internal Standard in Quantitative Mass Spectrometry

In bioanalytical studies, which are crucial for determining drug concentrations in biological matrices, accuracy is non-negotiable. Benzoic acid-d5 serves as an ideal internal standard for the quantification of benzoic acid, its salts (e.g., sodium benzoate, a common preservative), and structurally related compounds.[11] Its use is prevalent in methods employing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][12]

The rationale for its selection is clear:

-

Correction for Extraction Loss : Any physical loss of the target analyte during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction, protein precipitation) will be mirrored by a proportional loss of the deuterated standard.[10]

-

Compensation for Matrix Effects : It co-elutes with the analyte, meaning it experiences the same ionization suppression or enhancement effects in the mass spectrometer's source.

-

Improved Precision and Accuracy : By calculating the ratio of the analyte's signal to the internal standard's signal, the method's precision and accuracy are significantly improved, leading to reliable and reproducible data.

Metabolic and Pharmacokinetic (PK/PD) Studies

Beyond its role as a passive internal standard, Benzoic acid-d5 can be actively employed as a tracer to investigate metabolic pathways and pharmacokinetic profiles.[1][9] When administered in vivo, the deuterated label allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of benzoic acid without the need for radioactive isotopes. The metabolic products of Benzoic acid-d5 will also carry the deuterium label, enabling their identification and quantification by mass spectrometry. This is invaluable for understanding how the body processes a compound and for identifying potential drug-drug interactions.

Section 4: Experimental Protocols in Practice

To illustrate its practical application, this section provides a detailed, validated methodology for the quantification of benzoic acid in human plasma using LC-MS/MS.

Protocol: Quantification of Benzoic Acid in Human Plasma using LC-MS/MS

This protocol is designed to be a self-validating system, incorporating calibration standards and quality controls to ensure data integrity.

1. Preparation of Stock Solutions and Standards:

- Analyte Stock (1 mg/mL): Accurately weigh 10 mg of benzoic acid and dissolve in 10 mL of methanol.

- Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 10 mg of Benzoic acid-d5 and dissolve in 10 mL of methanol.

- Working Solutions: Prepare serial dilutions from the stock solutions to create calibration standards (e.g., 10 to 5000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking into control human plasma.

- IS Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used for protein precipitation.

2. Sample Preparation (Protein Precipitation):

- Causality: This step removes high-molecular-weight proteins from the plasma, which would otherwise interfere with the analysis and contaminate the LC system. Acetonitrile is an efficient solvent for this purpose.

- Step 2.1: To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS Spiking Solution (100 ng/mL acetonitrile with Benzoic acid-d5).

- Step 2.2: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation and mixing.

- Step 2.3: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

- Step 2.4: Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

- LC System: Standard HPLC or UHPLC system.

- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).

- Causality: ESI- is chosen because the carboxylic acid group of benzoic acid is readily deprotonated to form the [M-H]⁻ ion, leading to high sensitivity.

- MRM Transitions (Example):

- Benzoic Acid: 121.0 -> 77.0

- Benzoic Acid-d5: 126.0 -> 82.0

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio (Benzoic Acid / Benzoic Acid-d5) against the nominal concentration of the calibration standards.

- Apply a linear regression with a 1/x² weighting.

- Determine the concentration of benzoic acid in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve. The QC results must fall within established acceptance criteria (e.g., ±15% of the nominal value) for the run to be considered valid.

Workflow Visualization

The following diagram illustrates the logical flow of the quantitative bioanalytical process described above.

Caption: Bioanalytical workflow for quantifying benzoic acid using a deuterated internal standard.

Section 5: Safety and Handling

As with any chemical reagent, proper handling of Benzoic acid-d5 is essential. It is classified as a corrosive and irritant.[5] It may cause skin irritation, serious eye damage, and respiratory irritation.[5] Ingestion is harmful.[5][13] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

Benzoic acid-d5 is more than just a deuterated molecule; it is a high-fidelity tool that enables quantitative certainty in complex analytical challenges. Its role as an internal standard in mass spectrometry is critical for achieving the accuracy and reproducibility demanded by regulatory bodies and the scientific community. By understanding the principles behind its use and implementing robust, self-validating protocols, researchers in drug development and other scientific fields can ensure the integrity of their data and accelerate their progress.

References

-

Patsnap Synapse. What is Benzoic Acid used for?. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

PMC. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

-

PubChem - NIH. (2H5)benzoic acid | C7H6O2 | CID 71603. [Link]

-

Analytical Methods (RSC Publishing). Quantification of benzoic acid in beverages: the evaluation and validation of direct measurement techniques using mass spectrometry. [Link]

-

PubMed. Rapid analysis of benzoic acid and vitamin C in beverages by paper spray mass spectrometry. [Link]

-

YouTube. Synthesis of Benzoic acid. [Link]

-

ResearchGate. LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL injected on column). [Link]

-

ResearchGate. What is the best internal standard in HPLC for see how much organic acid I lost in extraction of a cosmetic?. [Link]

-

PubMed. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). [Link]

-

YouTube. Benzoic Acid Synthesis. [Link]

-

Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]

- Google Patents.

Sources

- 1. CAS 1079-02-3: Benzoic-2,3,4,5,6-d5 acid | CymitQuimica [cymitquimica.com]

- 2. Benzoic Acid-d5 | CAS 1079-02-3 | LGC Standards [lgcstandards.com]

- 3. Benzoic acid-d5 | CAS 1079-02-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. isotope.com [isotope.com]

- 5. (2H5)benzoic acid | C7H6O2 | CID 71603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic acid-2,3,4,5,6-d5 Aldrich CAS No.1079-02-3 [sigmaaldrich.com]

- 7. Benzoic acid-2,3,4,5,6-d5 Aldrich CAS No.1079-02-3 [sigmaaldrich.com]

- 8. BENZOIC ACID-D5 | 1079-02-3 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. hpc-standards.com [hpc-standards.com]

- 12. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. isotope.com [isotope.com]

Advanced Characterization of Deuterated Benzoic Acid Derivatives via NMR

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development and metabolic tracing, Benzoic Acid-

This guide provides a rigorous technical breakdown of the NMR spectral interpretation of Benzoic Acid-

Theoretical Framework: The Physics of Deuterium Substitution

To correctly interpret the spectrum of Benzoic Acid-

The Isotope Effect on Chemical Shift

Deuterium is heavier than protium, resulting in a lower zero-point vibrational energy and a shorter average bond length (

-

Intrinsic Isotope Shift (

): The carbon directly attached to deuterium shifts upfield by approximately 0.3 – 0.4 ppm per deuterium atom. -

Long-range Shift (

): Carbons 2-3 bonds away experience smaller, yet measurable, upfield shifts (< 0.1 ppm).

Scalar Coupling and Multiplicity

In

-

Multiplicity Rule:

-

Signal Intensity: C-D signals are significantly weaker than C-H signals due to:

-

Splitting: Intensity is distributed across three peaks.

-

Loss of NOE: The Nuclear Overhauser Effect enhancement from protons is lost.

-

Relaxation (

): C-D carbons have longer relaxation times (lack of dipolar relaxation from H).

-

Spectral Analysis: Benzoic Acid- vs. Benzoic Acid-

The following table contrasts the spectral features of standard Benzoic Acid (

Table 1: Comparative NMR Spectral Data

| Feature | Benzoic Acid ( | Benzoic Acid- | Mechanistic Cause |

| Multiplets (7.4 – 8.0 ppm) | Silent (No signals) | Replacement of | |

| Broad Singlet (~12-13 ppm) | Broad Singlet (~12-13 ppm) | The COOH proton is not deuterated in | |

| Singlet (~167 ppm) | Singlet (~167 ppm) | >3 bonds from D; minimal isotope effect. | |

| Weak Singlet (~130 ppm) | Weak Triplet | Coupling to attached Deuterium ( | |

| Strong Singlets | Weak Triplets | Coupling to attached Deuterium. | |

| Strong Singlet | Weak Triplet | Coupling to attached Deuterium. |

*Note: Carboxyl proton visibility is solvent-dependent (see Protocol).

Visualization of Spectral Logic

The following diagram illustrates the splitting logic observed in the

Figure 1: Mechanistic pathway of

Experimental Protocol: qNMR Validation

When using Benzoic Acid-

Solvent Selection Strategy

The choice of solvent dictates whether the carboxyl proton is visible or exchanged.

-

DMSO-

(Recommended): The carboxyl proton ( -

Methanol-

(CD

Acquisition Parameters (Critical for qNMR)

Deuterated standards often have longer relaxation times (

-

Pulse Angle:

pulse. -

Relaxation Delay (

): Must be-

Guideline: For Benzoic Acid-

(residual COOH), -

Warning: If analyzing the

spectrum,

-

-

Spectral Width: Ensure the offset covers the downfield COOH signal (13 ppm).

Workflow Diagram

Figure 2: Operational workflow for preparing and validating Benzoic Acid-d5 samples.

Advanced Interpretation: Purity and Traceability

Calculating Purity via Internal Standard

When using Benzoic Acid-

Where:

-

: Integrated Areangcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

: Number of Protons (Note: Benzoic Acid-

- : Molar Mass

- : Weight

- : Purity[2][3][4][5][6]

Crucial Warning: Because Benzoic Acid-

The "Silent" Region Utility

The primary value of Benzoic Acid-

References

-

National Institute of Standards and Technology (NIST). Standard Reference Material® 350b - Benzoic Acid (Acidimetric Standard).[5] Gaithersburg, MD. [Link]

-

BIPM (Bureau International des Poids et Mesures). Guidance on the use of Benzoic Acid as a qNMR Internal Standard.[4] qNMR Summit Findings, 2023. [Link]

-

Tugarinov, V. "Indirect use of deuterium in solution NMR studies of protein structure and hydrogen bonding."[7] Progress in Nuclear Magnetic Resonance Spectroscopy, Vol 77, 2014, pp. 49-68.[7] [Link]

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, Vol. 62, No. 21, 1997, pp. 7512–7515. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 3. 苯甲酸-2,3,4,5,6-d5 ≥99 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2023-03-29-qnmr-octad - BIPM [bipm.org]

- 5. otsuka.co.jp [otsuka.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. ckisotopes.com [ckisotopes.com]

Isotopic Purity Specifications for Benzoic Acid-d Reagents

Executive Summary

In quantitative bioanalysis and food safety testing, the accuracy of Isotope Dilution Mass Spectrometry (IDMS) is strictly limited by the quality of the Internal Standard (IS). For Benzoic Acid—a ubiquitous preservative and metabolic marker—the selection of the deuterated reagent (Benzoic acid-d) is often oversimplified as a check of "Chemical Purity."

This guide corrects that misconception. It delineates the critical distinction between Chemical Purity (absence of foreign compounds) and Isotopic Purity (absence of the unlabeled isotopologue). It provides a self-validating framework for selecting, handling, and characterizing Benzoic acid-d5 (CAS 1079-02-3) to ensure regulatory compliance (FDA/EMA) and analytical rigor.

Part 1: The Physics of Isotopic Purity

Defining the Specification

When sourcing Benzoic acid-d reagents, you will encounter two distinct purity metrics. Confusing them is the most common source of error in trace analysis.

| Metric | Definition | Criticality for MS |

| Chemical Purity | The % of the material that is chemically Benzoic Acid (regardless of isotopes). | Medium. Impurities can be separated chromatographically.[1][2][3][4] |

| Isotopic Enrichment (Atom % D) | The % of hydrogen positions successfully substituted with deuterium. | High. Determines the signal intensity of the IS. |

| Isotopic Purity (d0-contribution) | The specific absence of the native (d0) isotopologue. | CRITICAL. Direct interference with the analyte. |

The "Cross-Talk" Phenomenon

In an LC-MS/MS assay, we quantify Benzoic acid (d0) by comparing its response to Benzoic acid-d5. Ideally, these two channels are independent. However, if your IS reagent contains 0.5% of unlabelled Benzoic acid (d0) as an impurity, spiking this IS into your sample adds artificial analyte.

-

Result: False positives or over-estimation of concentration.

-

Impact: This is catastrophic in trace-level analysis (e.g., endogenous metabolite studies) where the "blank" matrix must be clean.

The Labile Proton Trap (d5 vs. d6)

Researchers often pay a premium for Benzoic acid-d6 (fully deuterated). This is scientifically unsound for LC-MS applications involving protic solvents (water, methanol).

-

Mechanism: The carboxylic proton (

) is acidic and undergoes rapid Hydrogen-Deuterium Exchange (HDX) with the mobile phase. -

Outcome: Within seconds of dissolution in an aqueous mobile phase, Benzoic acid-d6 converts to Benzoic acid-d5.

Part 2: Critical Applications & Validation Protocols

Regulatory Acceptance Criteria (FDA/EMA)

According to FDA Bioanalytical Method Validation (BMV) guidelines, the internal standard must not interfere with the analyte.

-

Specification: The response of the interfering component (d0 in the IS) must be ≤ 5% of the analyte response at the Lower Limit of Quantification (LLOQ).

Protocol: Self-Validating the IS Contribution

Do not rely solely on the Certificate of Analysis (CoA). Perform this "Zero-Point" check before running any batch.

Step-by-Step Methodology:

-

Preparation: Prepare a "Double Blank" (Matrix only) and a "Zero Sample" (Matrix + IS at working concentration).

-

Injection: Inject the Zero Sample (IS only).

-

Detection: Monitor the transition for the Analyte (e.g., MRM 121.0 -> 77.[1][4]0) and the IS (MRM 126.0 -> 82.0).

-

Calculation:

-

Pass/Fail: If Interference > 5%, the Isotopic Purity of your reagent is insufficient for this LLOQ.

Workflow: Isotope Dilution Mass Spectrometry (IDMS)

The following diagram illustrates where Isotopic Purity impacts the data integrity chain.

Part 3: Analytical Characterization

To verify the quality of a Benzoic acid-d reagent, two orthogonal methods are recommended.

Mass Spectrometry (Direct Infusion)

-

Purpose: Quantify the isotopic distribution (d0, d1... d5).

-

Method: Q-TOF or Orbitrap (High Resolution).

-

Scan Mode: Full Scan MS (Negative Mode).

-

Data Analysis: Look for the [M-H]- ion at m/z 121.029 (d0). The d5 peak will be at m/z 126.060.

-

Calculation:

Proton NMR (1H-qNMR)

-

Purpose: Confirm regioselectivity (ensure ring protons are deuterated, not just the carboxyl).

-

Observation:

-

Commercial Benzoic Acid (d0): Shows multiplets in the aromatic region (7.4 – 8.1 ppm).

-

High Purity Benzoic Acid-d5: The aromatic region should be "silent" (flat baseline). Any peaks here indicate incomplete deuteration of the ring.

-

Solvent: Use DMSO-d6 to prevent carboxyl exchange interference, although the aromatic region is the focus.

-

Part 4: Selection Guide & Handling

Reagent Selection Logic

Not all assays require the most expensive reagent. Use this decision matrix.

| Application | Recommended Grade | Minimum Specification |

| Preservative Quant (Soda/Juice) | Standard Grade | ≥ 98 atom % D |

| PK Studies (High Dose) | Standard Grade | ≥ 98 atom % D |

| Endogenous Metabolites (Plasma) | High Purity Grade | ≥ 99.5 atom % D |

| Biomarker Discovery | High Purity Grade | ≥ 99.5 atom % D |

Handling & Stability

-

Storage: Store at Room Temperature (RT) or 2-8°C. Benzoic acid is stable, but deuterated forms are hygroscopic.

-

Solution Stability: Stock solutions in Methanol are stable for >12 months at -20°C.

-

Precaution: Do not use Benzoic acid-d reagents for "Hydrogen Deficiency" calculations if dissolved in water, due to the H/D exchange discussed in Section 1.3.

References

-

US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1] [Link]

-

Centers for Disease Control and Prevention (CDC). Determination of Benzoic Acid in E-Liquids by ID-HPLC-MS/MS. [Link]

-

National Institutes of Health (PMC). Trends in Hydrogen-Deuterium Exchange at Carbon Centers. [Link]

Sources

An In-depth Technical Guide to Understanding Deuterium Exchange Rates in Benzoic Acid-d

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic replacement of hydrogen with its heavier, stable isotope deuterium has emerged as a powerful tool in the pharmaceutical sciences. This subtle atomic substitution can profoundly influence a molecule's metabolic fate, pharmacokinetic profile, and even its intrinsic activity, a concept that has propelled the development of deuterated drugs. Understanding the kinetics of hydrogen-deuterium (H/D) exchange is paramount for designing, synthesizing, and analyzing these next-generation therapeutics.

Benzoic acid, a simple yet illustrative aromatic carboxylic acid, serves as an excellent model system for elucidating the principles of H/D exchange. It possesses two distinct types of exchangeable protons: the highly labile carboxylic acid proton and the more resilient aromatic protons. The study of benzoic acid allows for a clear demonstration of the factors that govern exchange rates and the analytical techniques required to monitor these dynamic processes.

This guide provides a comprehensive technical overview of the core principles and practical methodologies for studying deuterium exchange rates in benzoic acid. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols necessary to investigate H/D exchange phenomena in their own work. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document aims to be a trusted resource for both newcomers and experienced practitioners in the field.

Chapter 1: Fundamental Principles of Hydrogen-Deuterium (H/D) Exchange

Hydrogen-deuterium exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom.[1] This process is fundamental to various fields, from protein structural biology to reaction mechanism elucidation. The rate at which this exchange occurs is highly dependent on the chemical environment of the hydrogen atom and the surrounding conditions.

Mechanism of H/D Exchange

The exchange of protons for deuterons is most commonly facilitated by acid or base catalysis, particularly in a deuterated solvent such as deuterium oxide (D₂O).

Acid Catalysis

In an acidic medium (e.g., D₂O with a deuterated acid like DCl), the exchange of aromatic protons in compounds like benzene proceeds through an electrophilic aromatic substitution mechanism. The deuterated acid provides a source of D⁺, which attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton (H⁺) from the ring restores aromaticity and results in the incorporation of a deuterium atom. This process is reversible, and with a sufficient concentration of the deuterating agent, all aromatic hydrogens can eventually be replaced by deuterium.[2][3]

Base Catalysis

Under basic conditions (e.g., D₂O with NaOD), the exchange mechanism involves the deprotonation of a C-H bond to form a carbanion. This is particularly relevant for protons adjacent to electron-withdrawing groups that can stabilize the negative charge. The resulting carbanion can then be deuterated by the solvent (D₂O). For aromatic systems, base-catalyzed exchange is generally less facile than acid-catalyzed exchange unless the ring is activated by strongly electron-withdrawing substituents.

Factors Influencing Exchange Rates

The kinetics of H/D exchange are exquisitely sensitive to a number of experimental parameters.

-

pH: The rate of H/D exchange is strongly dependent on the pH of the solution.[4] Generally, the exchange rate is at its minimum in the weakly acidic range (around pH 2.5-3) and increases significantly in both strongly acidic and basic conditions.[5][6] This "V-shaped" relationship reflects the different catalytic mechanisms at play in acidic and basic media.[4]

-

Temperature: As with most chemical reactions, the rate of H/D exchange increases with temperature. The temperature dependence typically follows the Arrhenius equation, and a change from 25°C to 0°C can decrease the exchange rate by a factor of approximately 14.[6] This is a critical consideration when designing experiments, particularly for quenching the exchange reaction to allow for analysis.

-

Catalysts: For less labile protons, such as those on an aromatic ring, catalysts can be employed to accelerate the exchange process. Transition metals like platinum and rhodium have been shown to effectively catalyze the exchange of aromatic C-H bonds with deuterium from D₂O.[7][8]

-

Steric and Electronic Effects: The molecular structure itself plays a crucial role. The acidity of the C-H bond, influenced by the inductive and resonance effects of neighboring functional groups, dictates the ease of proton abstraction.[4] For instance, the electron-withdrawing nature of the carboxylic acid group in benzoic acid deactivates the aromatic ring towards electrophilic substitution, making the exchange of its aromatic protons slower than those of benzene. Steric hindrance can also affect the accessibility of a proton to the deuterating agent or catalyst.[4]

Chapter 2: H/D Exchange in Benzoic Acid: A Positional Analysis

Benzoic acid presents a fascinating case study for H/D exchange due to the presence of protons with vastly different labilities.

The Labile Carboxylic Acid Proton

The proton of the carboxylic acid group (-COOH) is highly acidic and undergoes extremely rapid exchange with deuterium when dissolved in a deuterated protic solvent like D₂O.[4] This exchange is often so fast that it is considered instantaneous on the timescale of typical NMR or MS experiments. In ¹H NMR spectroscopy, this rapid exchange leads to the disappearance of the carboxylic acid proton signal upon the addition of D₂O, a classic method for identifying such labile protons.[9]

The Semi-Labile Aromatic Protons

In contrast to the carboxylic acid proton, the five protons on the aromatic ring of benzoic acid are covalently bonded to carbon and are therefore much less acidic and slower to exchange. Their exchange typically requires more forcing conditions, such as elevated temperatures or the presence of an acid or metal catalyst.[2][7]

The electronic properties of the carboxylic acid group, which is an electron-withdrawing and meta-directing group for electrophilic aromatic substitution, influence the relative exchange rates of the aromatic protons.[10]

-

Ortho and Para Protons: These positions are deactivated towards electrophilic attack due to the electron-withdrawing nature of the carboxyl group.

-

Meta Protons: The meta positions are also deactivated, but to a lesser extent than the ortho and para positions.

Therefore, under acid-catalyzed conditions, the electrophilic substitution with deuterium is expected to be slowest for the ortho and para protons and slightly faster for the meta protons, although overall the exchange is slow compared to unsubstituted benzene. However, with certain rhodium catalysts, the carboxylic acid group can act as a directing group, facilitating the selective deuteration of the ortho C-H bonds.[8]

Chapter 3: Analytical Techniques for Monitoring Deuterium Exchange

The two primary analytical techniques for monitoring the incorporation of deuterium into a molecule are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms.

-

Principles of Detection: In the context of H/D exchange, ¹H NMR is used to monitor the disappearance of a proton signal as it is replaced by a deuterium atom. Since deuterium has a different gyromagnetic ratio and resonates at a different frequency, it is "invisible" in a standard ¹H NMR spectrum.[11] The rate of signal decay can be used to determine the exchange kinetics. Alternatively, ²H NMR can be used to directly observe the appearance and integration of the deuterium signal.[12]

-

¹H NMR and ²H NMR Approaches: For slow exchange processes, a series of ¹H NMR spectra can be acquired over time to track the decrease in the integral of the exchanging proton's signal. For faster exchange, more advanced NMR techniques like exchange spectroscopy (EXSY) may be necessary.[3] ²H NMR provides a direct measure of deuterium incorporation at specific sites.[12]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions and is highly sensitive for detecting changes in molecular weight.

-

Principles of Detection: The substitution of a hydrogen atom (atomic mass ~1.008 Da) with a deuterium atom (atomic mass ~2.014 Da) results in a mass increase of approximately 1.006 Da per exchange event.[13] By monitoring the mass shift of the molecular ion over time, the extent and rate of deuterium incorporation can be determined.[14]

-

Isotopic Distribution Analysis: As deuterium is incorporated, the isotopic distribution of the molecule shifts to higher masses. Analyzing the change in the entire isotopic envelope provides a more accurate measure of the average number of deuterons incorporated.[15]

Chapter 4: Experimental Protocols for Measuring Deuterium Exchange Rates

The following protocols provide detailed, step-by-step methodologies for monitoring H/D exchange in benzoic acid using both NMR and MS. These protocols are designed to be self-validating by including control experiments and emphasizing consistent experimental conditions.

Protocol 1: NMR-Based Monitoring of H/D Exchange

This protocol is suitable for monitoring the exchange of the aromatic protons of benzoic acid under acidic conditions and elevated temperature.

Materials and Reagents

-

Benzoic acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O)

-

NMR tubes

-

Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP, for aqueous samples)

Instrumentation

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of benzoic acid into a clean, dry vial.

-

Add 0.7 mL of D₂O to the vial.

-

Add a small, known amount of the internal standard (e.g., TMSP).

-

Carefully add a catalytic amount of D₂SO₄ (e.g., to achieve a final concentration of 1 M).

-

Vortex the mixture until the benzoic acid is fully dissolved.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Place the NMR tube in the spectrometer and allow the temperature to equilibrate to the desired value (e.g., 80°C).

-

Acquire an initial ¹H NMR spectrum (t=0).

-

Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then less frequently). The duration of the experiment will depend on the expected exchange rate.

-

-

Data Analysis and Interpretation:

-

Process each spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the signals corresponding to the aromatic protons (ortho, meta, and para) and the internal standard.

-

Normalize the integrals of the aromatic protons to the integral of the internal standard in each spectrum to correct for any variations in sample concentration or instrument parameters.

-

Plot the normalized integral of each aromatic proton signal as a function of time.

-

Fit the data to a first-order exponential decay curve to determine the rate constant (k) for the exchange of each proton.

-

Diagram of NMR-Based H/D Exchange Workflow

Caption: Workflow for MS-based monitoring of H/D exchange.

Chapter 5: Quantitative Analysis and Data Interpretation

Calculating Exchange Rates and Half-Lives

For a simple first-order exchange process, the rate constant (k) can be determined by fitting the experimental data to the following equation:

-

For NMR: I(t) = I₀ * e-kt

-

For MS: D(t) = Dmax * (1 - e-kt)

Where:

-

I(t) is the integral of the proton signal at time t

-

I₀ is the initial integral

-

D(t) is the number of deuterons incorporated at time t

-

Dmax is the maximum number of exchangeable protons

-

k is the first-order rate constant

The half-life (t₁/₂) of the exchange can then be calculated as:

t₁/₂ = ln(2) / k

Data Presentation and Visualization

Quantitative data on deuterium exchange rates should be presented in a clear and organized manner. A table summarizing the rate constants and half-lives for each proton under different experimental conditions is highly effective.

| Proton Position | Condition (pH, Temp) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |

| Carboxyl | pH 7, 25°C | > 1 | < 1 |

| Ortho-Aromatic | pH 1, 80°C | Value | Value |

| Meta-Aromatic | pH 1, 80°C | Value | Value |

| Para-Aromatic | pH 1, 80°C | Value | Value |

Note: Specific values for aromatic protons require experimental determination and are highly condition-dependent.

Troubleshooting and Considerations

-

Back-Exchange: During sample preparation and analysis, particularly in MS, there is a risk of deuterons exchanging back to protons. This can be minimized by working quickly at low temperatures and low pH. [4]* Solvent Effects: The choice of solvent can influence exchange rates. It is important to maintain consistent solvent conditions throughout an experiment.

-

Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect where the rate of the reverse reaction (deuteration) is slower than the forward reaction (protonation).

Conclusion

The study of deuterium exchange rates in benzoic acid-d provides a robust framework for understanding the fundamental principles of H/D exchange in a pharmaceutically relevant molecule. The distinct labilities of the carboxylic acid and aromatic protons offer a clear illustration of the impact of chemical environment on exchange kinetics. By employing the detailed NMR and MS protocols outlined in this guide, researchers can quantitatively assess these exchange rates and gain valuable insights into the dynamic nature of molecular structures.

The knowledge and techniques presented herein are not only applicable to benzoic acid but can also be extended to a wide range of small molecules and drug candidates. A thorough understanding of H/D exchange is an invaluable asset in modern drug discovery and development, enabling the rational design of deuterated compounds with improved pharmacokinetic and pharmacodynamic properties. As analytical instrumentation continues to advance in sensitivity and resolution, the ability to precisely measure and interpret deuterium exchange kinetics will become an increasingly integral part of the pharmaceutical scientist's toolkit.

References

-

Deuterium exchange dependence on pH...why? - ResearchGate. (2018). Retrieved from [Link]

-

High-field deuterium nuclear magnetic resonance spectroscopic monitoring of the pharmacokinetics of selectively deuterated benzoic acid in man - PubMed. (n.d.). Retrieved from [Link]

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI. (2021). Retrieved from [Link]

-

Deuterium Exchange Reactions with Substituted Aromatics. II. The Monohalogenated Benzenes and Naphthalenes | Semantic Scholar. (n.d.). Retrieved from [Link]

-

Analysis of proton exchange kinetics with time-dependent exchange rate - PubMed. (n.d.). Retrieved from [Link]

-

Deuterium Exchange in Aromatic Systems - YouTube. (2020). Retrieved from [Link]

-

Deuterium Substitution of Benzene - AK Lectures. (n.d.). Retrieved from [Link]

-

Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC. (n.d.). Retrieved from [Link]

-

Kinetics of gas-phase hydrogen/deuterium exchange and gas-phase structure of protonated phenylalanine, proline, tyrosine and tryptophan - ResearchGate. (2003). Retrieved from [Link]

-

Hydrogen–deuterium exchange - Wikipedia. (n.d.). Retrieved from [Link]

-

A Simplified Protocol for the ortho-Deuteration of Acidic Aromatic Compounds in D2O | ChemRxiv. (2019). Retrieved from [Link]

-

NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins - PMC - PubMed Central. (2014). Retrieved from [Link]

-

Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems | Chemical Reviews - ACS Publications. (2021). Retrieved from [Link]

-

Kinetic isotope effects for fast deuterium and proton exchange rates - PMC - NIH. (n.d.). Retrieved from [Link]

-

A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - Biophysics Reports. (2023). Retrieved from [Link]

-

Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C-H Bonds of Drug Molecules - PubMed. (2019). Retrieved from [Link]

-

APPENDIX 2 - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

-

Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Mass Spectrometry & Purification Techniques - Longdom Publishing. (n.d.). Retrieved from [Link]

-

Measurement and Characterization of Hydrogen-Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC. (n.d.). Retrieved from [Link]

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Retrieved from [Link]

Sources

- 1. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis [biophysics-reports.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. youtube.com [youtube.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. Analysis of proton exchange kinetics with time-dependent exchange rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safe Handling & Application of Benzoic Acid-d5

This technical guide transforms the standard Safety Data Sheet (SDS) for Benzoic Acid-d5 (CAS 1079-02-3) into an actionable whitepaper for bioanalytical researchers. It prioritizes the specific handling requirements of stable isotopes used in Mass Spectrometry (MS).

Executive Summary & Compound Identification

Benzoic acid-d5 is the stable isotopically labeled analog of benzoic acid, primarily utilized as an Internal Standard (IS) in ID-LC-MS/MS (Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry). While it shares the gross toxicity profile of its non-deuterated parent, its high cost and susceptibility to isotopic dilution require specialized handling protocols beyond standard safety measures.

Physicochemical Profile: d0 vs. d5

The deuteration of the benzene ring (positions 2,3,4,5,[1]6) creates subtle but critical physicochemical shifts known as the Kinetic Isotope Effect (KIE) .

| Property | Benzoic Acid (Unlabeled) | Benzoic Acid-d5 (Labeled) | Technical Implication |

| CAS Number | 65-85-0 | 1079-02-3 | Unique identifier for regulatory compliance.[2][3][4] |

| Formula | C₆H₅COOH | C₆D₅COOH | Ring hydrogens replaced by Deuterium (D). |

| Mol. Weight | 122.12 g/mol | 127.15 g/mol | +5 Da mass shift allows spectral resolution in MS. |

| pKa | 4.20 | ~4.20 (negligible shift) | Acidity remains sufficient to cause Serious Eye Damage . |

| Solubility | Water (2.9 g/L), Alcohols | Water, Methanol, DMSO | Identical solvation facilitates co-elution in LC. |

| Appearance | White crystalline solid | White crystalline solid | Indistinguishable visually; requires strict labeling. |

Critical Note on Isotopic Fidelity: The deuterium atoms are located on the aromatic ring. These are chemically stable (non-exchangeable) under standard physiological conditions. The carboxyl hydrogen (-COOH ) is exchangeable and will rapidly equilibrate with solvent protons; therefore, it is not deuterated in this standard.

Hazard Analysis (The "Why" Behind the Rules)

Unlike generic SDS documents, we analyze the mechanism of toxicity to drive compliance.

Core GHS Classifications[6]

-

Eye Damage (Category 1): The pKa of ~4.2 makes this compound a weak acid, but in the concentrated solid form (dust), it creates a locally high acidic environment upon contact with the moisture of the cornea, potentially causing irreversible protein denaturation (corneal opacity).

-

STOT-RE (Category 1 - Lungs): Specific Target Organ Toxicity upon Repeated Exposure.[5] Inhalation of fine particulates causes chronic inflammation of the bronchial epithelium.

-

Skin Irritation (Category 2): Lipophilic nature allows penetration of the stratum corneum, leading to dermatitis.

Risk Assessment Workflow

The following diagram illustrates the decision logic for handling risks based on the physical state of the compound.

Figure 1: Mechanistic pathway of exposure risks. Dust generation is the primary vector for both lung and eye injury.

Strategic Handling & Isotopic Integrity

Expertise Pillar: The safety of the scientist is paramount, but the "safety" of the data depends on preventing isotopic dilution.

Prevention of Back-Exchange

While the ring deuterons (C-D bonds) are stronger than C-H bonds (primary isotope effect), they can undergo acid-catalyzed exchange under extreme conditions (high temperature + strong acid).

-

Protocol: Avoid storing stock solutions in highly acidic aqueous media (pH < 2) for extended periods at elevated temperatures (>40°C).

-

Storage: Store neat powder at +2°C to +8°C in a desiccator. Hygroscopicity can alter the effective weight, leading to quantitation errors in IS preparation.

Standard Preparation Protocol (Self-Validating)

This workflow ensures both safety and concentration accuracy.

-

Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water, ruining the dry weight.

-

Weighing (The Danger Zone):

-

Solubilization:

-

Solvent: Methanol (LC-MS grade) is preferred over water for stock solutions to prevent microbial growth and minimize hydrolysis risks.

-

Concentration: Prepare a high-concentration stock (e.g., 1 mg/mL) to minimize weighing errors.

-

Figure 2: Step-by-step workflow for safe reconstitution.

Emergency Response & First Aid

Immediate action is required due to the corrosive potential to eyes.[4]

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse continuously for 15+ mins. Lift eyelids. Remove contact lenses if easy.[3][5][7] | Acidic solids trapped under the eyelid cause continuous chemical burning until fully dissolved and flushed. |

| Skin Contact | Wash with soap and water. Remove contaminated clothing.[7] | Benzoic acid is lipophilic; soap is required to emulsify and remove it effectively. |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. | Chronic exposure causes fibrosis; acute exposure triggers bronchial irritation. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Prevent re-exposure of the esophagus to the acidic compound. |

Disposal & Regulatory Compliance

-

Waste Stream: Benzoic acid-d5 must be disposed of as Hazardous Chemical Waste . Do not flush down drains.

-

Ecological Impact: While benzoic acid is biodegradable, the deuterated analog may exhibit slightly slower biodegradation rates due to the Kinetic Isotope Effect (C-D bond cleavage is the rate-limiting step in metabolism).

-

Labeling: Waste containers must be clearly labeled "Deuterated Organic Acid."

References

-

National Center for Biotechnology Information (PubChem). (2025). Benzoic acid-d5 (Compound Summary). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: Benzoic Acid (CAS 65-85-0).[2][4][5] Note: Hazard data for d5 is extrapolated from d0 parent. Retrieved from [Link]

Sources

- 1. CAS 1079-02-3: Benzoic-2,3,4,5,6-d5 acid | CymitQuimica [cymitquimica.com]

- 2. isotope.com [isotope.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. carlroth.com [carlroth.com]

- 6. Benzoic acid-d5 | CAS 1079-02-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. redox.com [redox.com]

- 8. nj.gov [nj.gov]

- 9. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]

Benzoic acid-d UV-Vis absorption characteristics

Spectroscopic Characterization and Analytical Utility of Deuterated Benzoic Acid (Benzoic Acid-d )

Executive Summary

This technical guide provides a rigorous analysis of the UV-Vis absorption characteristics of deuterated benzoic acid, specifically focusing on Benzoic Acid-d

This document establishes that while the deuterium isotope effect on electronic transitions (

Theoretical Foundations: The Deuterium Isotope Effect

To understand the UV-Vis characteristics of Benzoic Acid-d

Electronic Transitions and Spectral Similarity

UV-Vis absorption monitors electronic transitions. For benzoic acid, the primary transitions are:

Replacing hydrogen (

Key Insight: The UV-Vis spectrum of Benzoic Acid-d

The "Silent" Isotope Effect

While the electronic shift is negligible (< 1 nm), the vibrational energy levels are lowered due to the heavier mass of deuterium. This is critical in IR or Raman spectroscopy but manifests in UV-Vis only as a very slight sharpening of vibrational fine structure in non-polar solvents (e.g., cyclohexane). In polar solvents (methanol, water), solvent broadening obliterates these fine details, rendering the spectra identical for analytical purposes.

UV-Vis Spectral Characteristics (Data & Analysis)

The following data summarizes the spectral behavior of Benzoic Acid (and by extension, Benzoic Acid-d

Table 1: Key Spectral Parameters

| Parameter | Value (Acidic/Neutral) | Value (Basic/Benzoate) | Notes |

| Primary | 230 nm | 224 - 225 nm | High sensitivity region. Subject to cutoff by some solvents.[2] |

| Secondary | 274 nm | 268 - 269 nm | Lower sensitivity, but higher specificity. |

| Molar Absorptivity ( | 10,000 - 11,000 L/mol·cm | ~7,500 L/mol·cm | At 230 nm.[1][3][4] Values are solvent-dependent.[5][6] |

| Isotopic Shift ( | < 0.5 nm | < 0.5 nm | Negligible for standard HPLC-UV detection. |

Critical Variable: pH Dependence

A common failure mode in quantifying Benzoic Acid-d

-

pH < 2.5: Species is fully protonated (

). Spectrum matches the "Acidic" column above. -

pH > 6.0: Species is fully ionized (

). The resonance stabilization of the carboxylate anion shifts the absorption maximum (Hypsochromic shift) and alters the extinction coefficient.

Directive: Always buffer your UV-Vis blank and sample to the same pH. For quantification, acidic conditions (0.1% Formic Acid or Phosphoric Acid) are preferred to maintain the neutral form, which has higher absorbance.

Experimental Protocol: Self-Validating Stock Preparation

This protocol describes how to validate the concentration of a Benzoic Acid-d

Reagents & Equipment

-

Analyte: Benzoic Acid-d

(>99 atom % D). -

Solvent: Methanol (HPLC Grade).[2]

-

Buffer: 10 mM Ammonium Formate pH 3.0 (to ensure protonated state).

-

Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).

Workflow Diagram

The following diagram illustrates the decision logic for validating the standard.

Figure 1: Decision tree for the spectrophotometric validation of deuterated internal standards.

Step-by-Step Methodology

-

Gravimetric Preparation: Weigh approximately 10.0 mg of Benzoic Acid-d

into a 10 mL volumetric flask. Record the exact mass to 0.01 mg. Dissolve in Methanol to create Stock A . -

Dilution: Transfer 100

L of Stock A into a 10 mL volumetric flask. Dilute to volume with 10 mM Ammonium Formate (pH 3.0) . This is Sample B . -

Blanking: Fill a quartz cuvette with the dilution solvent (Ammonium Formate pH 3.0). Perform a baseline correction.[7]

-

Acquisition: Scan Sample B from 200 to 400 nm.

-

Validation Calculation: Use the Beer-Lambert Law (

). -

Comparison: Compare

with the gravimetric concentration. If the deviation is <2%, the stock is validated.

Application in Drug Development

Internal Standard (IS) Strategy

In pharmacokinetic (PK) studies, Benzoic Acid-d

-

UV-Vis Role: Determines the Total concentration of the spike solution.

-

MS Role: Determines the Ratio of analyte to IS.

Because the UV spectrum is "blind" to the deuterium, it provides an orthogonal check. If your LC-MS signal varies but your UV signal for the IS remains constant, you have confirmed that the issue is ionization suppression (matrix effect) rather than injection variability or degradation .

Pathway: UV-MS Orthogonality

Figure 2: Orthogonal detection workflow. UV verifies total mass load, while MS discriminates isotopes.

References

-

NIST WebBook. Benzoic Acid: UV/Visible Spectrum. National Institute of Standards and Technology.[7][8][9][10][11] [Link]

-

Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts.[1][12] Physical Chemistry Chemical Physics.[1] [Link]

-

Nelson, M. A., et al. (2022). NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid).[7] Analytical Chemistry.[2][3][7][8] (Discusses qNMR purity assessment). [Link]

-

SIELC Technologies. UV-Vis Spectrum of Benzoic Acid and HPLC Method. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ckisotopes.com [ckisotopes.com]

- 9. Benzoic acid, 2-methyl- [webbook.nist.gov]

- 10. Benzoic acid, 4-iodo- [webbook.nist.gov]

- 11. Benzoic acid [webbook.nist.gov]

- 12. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Precision in Practice: A Guide to Preparing Benzoic Acid-d5 Stock Solutions for Calibration

Abstract

This application note provides a comprehensive, field-proven protocol for the preparation of benzoic acid-d5 primary stock solutions and subsequent calibration standards. As a deuterated internal standard, benzoic acid-d5 is critical for achieving accurate and reproducible quantification in mass spectrometry-based assays, particularly in pharmaceutical and bioanalytical research.[1] This guide moves beyond a simple recitation of steps to explain the scientific principles underpinning the protocol, ensuring that researchers, scientists, and drug development professionals can prepare stable, accurate, and reliable calibration standards. By adhering to these self-validating procedures, laboratories can significantly enhance data integrity and confidence in analytical results.

Introduction: The Role of Deuterated Standards in Quantitative Analysis

In modern analytical chemistry, especially in liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is the gold standard for precise quantification.[1] Deuterated compounds, such as benzoic acid-d5, are chemically identical to their non-labeled counterparts but have a greater mass due to the substitution of hydrogen atoms with deuterium.[1] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The primary function of a deuterated internal standard is to correct for variations that can occur during sample preparation, injection, and ionization.[2] Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar losses during extraction, variability in injection volume, and ionization suppression or enhancement in the mass spectrometer's ion source.[2] By adding a known concentration of the deuterated internal standard to every sample and calibrator, the ratio of the analyte's response to the internal standard's response is used for quantification, effectively normalizing these variations and leading to more accurate and precise results.[2]

Benzoic acid-d5 is frequently employed as an internal standard for the quantification of benzoic acid, a common food preservative and a metabolite of various compounds. Its use is critical in ensuring compliance with regulatory limits in food and beverages and in pharmacokinetic studies.[3]

Materials and Reagents

Chemicals and Solvents

| Reagent | Grade | Supplier | Notes |

| Benzoic acid-d5 | Isotopic Purity: ≥98%, Chemical Purity: >99% | Verified Supplier | Must come with a Certificate of Analysis. |

| Methanol (MeOH) | LC-MS Grade | Major Chemical Supplier | Aprotic solvent, ideal for long-term stability.[4] |

| Acetonitrile (ACN) | LC-MS Grade | Major Chemical Supplier | Aprotic solvent, suitable alternative to Methanol.[4] |

| Deionized Water | Type I, 18.2 MΩ·cm | In-house or Purchased | For preparation of mobile phases if needed. |

| Nitrogen or Argon Gas | High Purity | Gas Supplier | For creating an inert atmosphere during storage.[5] |

Equipment

-

Analytical Balance (4 or 5 decimal places)

-

Class A Volumetric Flasks (various sizes)

-

Calibrated Micropipettes and sterile, low-retention tips

-

Amber glass vials with PTFE-lined screw caps

-

Vortex mixer

-

Sonicator bath

-

Fume hood

-

Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Properties of Benzoic Acid-d5

| Property | Value | Source |

| Chemical Formula | C₇HD₅O₂ | |

| Molecular Weight | 127.15 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 120-122 °C |

Experimental Protocol: Preparation of Stock and Calibration Solutions

This protocol is designed to produce a 1 mg/mL primary stock solution of benzoic acid-d5, which can then be used to prepare a series of working and calibration standards.

Workflow Diagram

Caption: Figure 1. Workflow for the preparation of Benzoic Acid-d5 stock and calibration solutions.

Step-by-Step Protocol for 1 mg/mL Primary Stock Solution

-

Pre-Preparation:

-

Allow the container of benzoic acid-d5 to equilibrate to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic powder, which would lead to inaccurate weighing.[4]

-

Ensure all glassware is scrupulously clean and dry. If necessary, oven-dry the glassware and allow it to cool in a desiccator.

-

Perform a daily calibration check of the analytical balance.

-

-

Weighing the Standard:

-

Place a clean, dry weighing boat or paper on the analytical balance and tare.

-

Carefully weigh approximately 10 mg of benzoic acid-d5. Record the exact weight to four decimal places (e.g., 10.05 mg).

-

Expertise & Experience Insight: Benzoic acid powder can be prone to static electricity, which can make accurate weighing challenging.[6] Using an anti-static gun or placing an ionizing bar in the balance chamber can mitigate this issue. Perform the weighing in a draft-free environment.

-

-

Dissolution:

-

Quantitatively transfer the weighed benzoic acid-d5 into a 10 mL Class A volumetric flask. This can be achieved by carefully tapping the weighing boat and then rinsing it multiple times with small volumes of the chosen solvent (methanol or acetonitrile), transferring each rinse into the flask.

-

Add approximately 7 mL of the solvent to the flask.

-

Causality Behind Experimental Choice: Methanol and acetonitrile are the preferred solvents due to the high solubility of benzoic acid in these media and their aprotic nature, which enhances the long-term stability of the deuterated standard by preventing hydrogen-deuterium exchange.[4][6] Benzoic acid's solubility in methanol is approximately 71.5 g/100 g at 23°C.[2]

-

Cap the flask and vortex for 30 seconds.

-

Place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution of the solid. Visually inspect the solution against a light source to confirm no particulate matter remains.

-

-

Final Preparation and Storage:

-

Allow the solution to return to room temperature.

-

Carefully add the solvent dropwise until the bottom of the meniscus is level with the calibration mark on the neck of the volumetric flask.

-

Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

-

Transfer the primary stock solution into a pre-labeled amber glass vial with a PTFE-lined cap. The amber glass protects the compound from potential photodegradation.

-

Label the vial clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.

-

Store the primary stock solution at -20°C. For long-term storage, flushing the vial with an inert gas like nitrogen or argon before capping can further protect the solution from atmospheric contaminants and oxidative degradation.[5]

-

Preparation of Working and Calibration Standards

-

Intermediate Stock Solution (e.g., 10 µg/mL):

-

Allow the primary stock solution to warm to room temperature.

-

Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL primary stock into a 10 mL volumetric flask.

-

Dilute to the mark with the same solvent used for the primary stock.

-

Mix thoroughly. This working solution should be prepared fresh as needed or stored at -20°C for short-term use.

-

-

Calibration Curve Standards (e.g., 0.1 to 1000 ng/mL):

-

Perform serial dilutions from the intermediate stock solution to create a series of calibration standards that bracket the expected concentration range of the analyte in the unknown samples.

-

It is best practice to prepare these standards in the same matrix as the final sample extract to mimic the analytical conditions as closely as possible.

-

Quality Control and Validation

A robustly prepared stock solution is the foundation of an accurate assay. The following self-validating checks are essential:

-

Purity Verification: The isotopic and chemical purity of the benzoic acid-d5 should be confirmed from the supplier's Certificate of Analysis. For regulated environments, an in-house verification of identity and purity via mass spectrometry may be required. High isotopic enrichment (≥98%) and chemical purity (>99%) are critical for reliable results.[1]

-

Concentration Verification: The concentration of a newly prepared primary stock solution should be verified against a previously prepared, validated stock solution, if available. The response of the new stock should be within a pre-defined acceptance range (e.g., ±10%) of the old stock.

-

Stability Assessment: The stability of the stock solution under the chosen storage conditions should be periodically assessed. This involves analyzing the stored solution at set time points and comparing the response to a freshly prepared standard.[4] Stock solutions of deuterated standards stored at -20°C in an aprotic solvent are typically stable for several months to a year.[4][5]

Safety Precautions

Benzoic acid and its deuterated form can cause skin, eye, and respiratory tract irritation.[7] Organic solvents like methanol and acetonitrile are flammable and toxic. Adherence to the following safety protocols is mandatory:

-

Always handle solid benzoic acid-d5 and prepare solutions in a certified chemical fume hood.[6]

-

Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[7]

-

Keep solvents away from ignition sources.

-

Consult the Safety Data Sheet (SDS) for both benzoic acid-d5 and the chosen solvents before beginning any work.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoic-d5 acid, 99+ atom % D. Retrieved from [Link]

-

Wikipedia. (2024, February 5). Benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Quantification of benzoic acid in beverages: the evaluation and validation of direct measurement techniques using mass spectrometry. Analytical Methods. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). Powder Weighing Procedure | Safety Unit. Retrieved from [Link]

-

Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

Sources

GC-MS derivatization techniques for Benzoic acid-d analysis

Application Note: AN-2026-BA-D Optimized GC-MS Derivatization Protocols for Benzoic Acid-d Analysis

Abstract

Benzoic acid and its deuterated isotopologues (e.g., Benzoic acid-d5) are critical markers in food safety (preservatives), metabolic profiling (hippurate pathway), and pharmacokinetic studies. Due to the polarity and hydrogen-bonding capability of the carboxylic acid moiety (

Introduction & Chemical Strategy

The Challenge of Carboxylic Acids

Direct injection of benzoic acid yields inconsistent results because the free hydroxyl group interacts with active silanol sites in the injection liner and column. Derivatization replaces the active protic hydrogen with a non-polar group, increasing volatility and thermal stability.

Isotopic Considerations (The "d" Factor)

For quantitative analysis, Benzoic acid-d5 (Ring-d5) is the preferred Internal Standard (IS).

-

Structure:

-

Stability: The aromatic deuteriums are stable under standard derivatization conditions.

-

Caution: Benzoic acid-d1 (Carboxyl-d) is unsuitable for these protocols. Both silylation and esterification replace the carboxyl hydrogen; if that position holds the deuterium label, the isotopic signature is lost.

Strategic Decision Matrix

Select the protocol based on your analytical goals and matrix complexity.

Figure 1: Decision tree for selecting the optimal derivatization chemistry.

Method A: Silylation (Rapid Workflow)

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1] Mechanism: Nucleophilic attack of the carboxyl oxygen on the silicon atom, releasing volatile trifluoroacetamide.

Protocol Steps

-

Sample Prep: Evaporate sample extract (e.g., ethyl acetate or ether) to complete dryness under

gas. Critical: Any residual water will hydrolyze the reagent. -

Solubilization: Add 50 µL anhydrous Pyridine .

-

Why? Pyridine acts as an acid scavenger and catalyzes the silylation of hindered groups, though primarily it ensures solubility here [1].

-

-

Reagent Addition: Add 50 µL BSTFA + 1% TMCS .

-

Reaction: Cap vial tightly. Vortex. Incubate at 65°C for 30 minutes .

-

Analysis: Cool to room temperature. Inject directly (or dilute with hexane if too concentrated).

Pros & Cons

-

(+) Derivatizes alcohols and amines simultaneously (good for metabolic profiling).

-

(+) Fast reaction.

-

(-) Derivatives are hydrolytically unstable; analyze within 24 hours.

-

(-) Reagent fouls FID detectors (SiO2 deposits); best for MS.

Method B: Methylation (Robust Workflow)

Reagent: Boron Trifluoride (

Protocol Steps

-

Sample Prep: Sample can be in organic solvent or dry residue.[2][1]

-

Reagent Addition: Add 500 µL

-Methanol (14%) . -

Reaction: Cap tightly (Teflon-lined). Incubate at 60°C for 20 minutes .

-

Note: Avoid temperatures >80°C or times >60 mins to prevent potential H/D scrambling on the aromatic ring, although rare for benzoates [2].

-

-

Quench & Extract:

-

Cool sample.

-

Add 500 µL Saturated NaCl (stops reaction, increases ionic strength).

-

Add 500 µL Hexane .

-

Vortex vigorously for 1 minute. Centrifuge to separate layers.

-

-

Transfer: Transfer the top (Hexane) layer to a GC vial containing a pinch of anhydrous

(to remove trace water).

Pros & Cons

-

(+) Methyl esters are extremely stable (can store for weeks).

-

(+) Reagent tolerates small amounts of water.[3]

-

(-) Only derivatizes carboxylic acids (not alcohols/amines).

GC-MS Acquisition Parameters

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm. Carrier Gas: Helium @ 1.0 mL/min (Constant Flow). Inlet: Splitless (1 min purge) or Split (10:1) depending on concentration.[3] Temp: 250°C.

Temperature Program:

-

Initial: 60°C (hold 1 min)

-

Ramp: 15°C/min to 200°C

-

Ramp: 30°C/min to 300°C (hold 3 min)

-

Total Run Time: ~14 minutes.

Data Analysis & Interpretation

The following table summarizes the diagnostic ions for Selected Ion Monitoring (SIM).

| Analyte | Derivative Type | Molecular Ion ( | Base Peak (Quant) | Qualifier Ion | Retention Index (approx) |

| Benzoic Acid | TMS Ester | 194 | 179 | 105 | 1245 |

| Benzoic Acid-d5 | TMS Ester | 199 | 184 | 110 | 1243 |

| Benzoic Acid | Methyl Ester | 136 | 105 | 77 | 1045 |

| Benzoic Acid-d5 | Methyl Ester | 141 | 110 | 82 | 1043 |

Table 1: Diagnostic Ions for SIM Acquisition. Note the +5 Da shift for the d5-isotopologues.

Mass Spectral Logic

-

TMS Derivative: The base peak is m/z 179, resulting from the loss of a methyl group from the silicon atom (

). Since the methyls come from the reagent, not the analyte, the mass shift for the d5-standard remains +5 (179 vs 184) [3]. -

Methyl Ester: The base peak is usually the benzoyl cation (m/z 105). For the d5 variant, the ring is fully deuterated, shifting this fragment to m/z 110.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for both derivatization methods.

References

-

NIST Mass Spectrometry Data Center. (2023). Benzoic acid, methyl ester Mass Spectrum. NIST Chemistry WebBook.[4] Retrieved February 9, 2026, from [Link]

-

NIST Mass Spectrometry Data Center. (2023). Benzoic acid, TMS derivative Mass Spectrum.[5] NIST Chemistry WebBook.[4] Retrieved February 9, 2026, from [Link]

- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (Contextual grounding for artifact avoidance).

Sources

Application of Benzoic acid-d in metabolic flux analysis

Application Note: Benzoic Acid-d Variants in Metabolic Flux Analysis (MFA)

Abstract